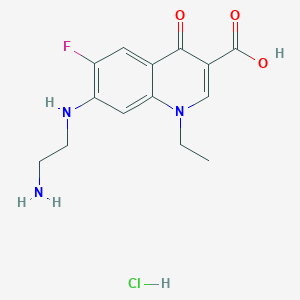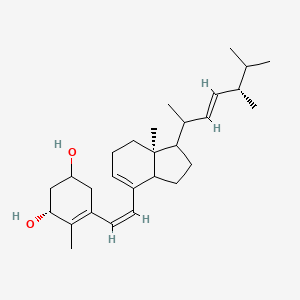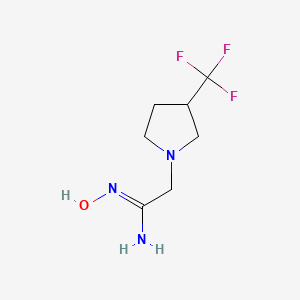
11-Nonadecyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nonadecyn-1-ol: is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 g/mol . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the 11th and 12th carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcohols. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with 1-bromooctane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 11-Nonadecyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Catalysts like or are commonly employed.
Substitution: Reagents such as or can facilitate substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
11-Nonadecyn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in studies involving lipid metabolism and membrane biology.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Nonadecyn-1-ol is not extensively studied. its effects are likely mediated through interactions with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or function. Additionally, the triple bond may interact with specific enzymes, altering their activity .
Comparación Con Compuestos Similares
1-Nonadecanol: A saturated alcohol with similar chain length but lacking the triple bond.
11-Nonadecen-1-ol: An unsaturated alcohol with a double bond instead of a triple bond.
1-Decyne: A shorter alkyne alcohol with similar reactivity but different chain length.
Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or unsaturated counterparts.
Propiedades
Fórmula molecular |
C19H36O |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
Clave InChI |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)



![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)


![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)

![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)


